Simazine-acetic acid

Description

The compound Butanoic acid, 4-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)- (hereafter referred to by its IUPAC name) is a triazine derivative featuring a chloro group, an ethylamino substituent, and a butanoic acid moiety linked via an amino group to the triazine ring. The synthesis of such compounds typically involves nucleophilic substitution reactions on dichlorotriazine intermediates, as demonstrated in the preparation of structurally related molecules .

Key properties of this compound include:

Properties

CAS No. |

125454-26-4 |

|---|---|

Molecular Formula |

C9H14ClN5O2 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

4-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C9H14ClN5O2/c1-2-11-8-13-7(10)14-9(15-8)12-5-3-4-6(16)17/h2-5H2,1H3,(H,16,17)(H2,11,12,13,14,15) |

InChI Key |

QJCNXQQKVJBFEF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCCCC(=O)O |

Origin of Product |

United States |

Biological Activity

Butanoic acid, 4-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)- is a compound that has garnered attention in various fields, including agriculture and medicinal chemistry. Its structure features a butanoic acid moiety linked to a triazine derivative, which is known for its biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential applications, and relevant case studies.

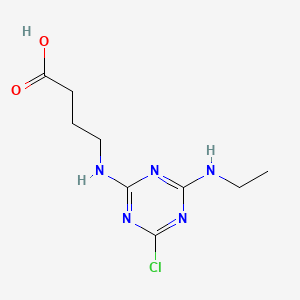

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of Butanoic acid, 4-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)- is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It may act on various receptors in cells, influencing signaling pathways crucial for cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Butanoic acid, 4-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)- against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in agricultural pest control and food preservation.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. This finding highlights its potential as an anticancer agent and warrants further investigation into its therapeutic applications.

Case Study 3: Enzyme Inhibition Profile

The inhibitory effects on acetylcholinesterase were studied to assess potential neuroprotective properties. The compound showed promising results in reducing enzyme activity, which could have implications for treating neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of butanoic acid can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell growth. A study highlighted the synthesis of thiazolidinone derivatives that demonstrated promising anticancer activity against various cancer cell lines, suggesting that modifications of butanoic acid could yield similar results .

Enzyme Inhibition

Butanoic acid derivatives have been investigated for their potential as enzyme inhibitors, particularly for acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in the treatment of diseases like Alzheimer's and Type 2 Diabetes Mellitus. Research has shown that compounds with a triazine core can effectively inhibit AChE, leading to increased acetylcholine levels, which is beneficial in managing cognitive decline associated with Alzheimer's disease .

Herbicide Development

The triazine moiety present in butanoic acid derivatives has been linked to herbicidal activity. Compounds designed from this structure have shown effectiveness against a range of weeds, making them candidates for developing new herbicides. The chlorinated triazine derivatives are particularly noted for their selective action against specific plant species, which could lead to more sustainable agricultural practices .

Plant Growth Regulation

Research has indicated that certain butanoic acid derivatives can act as plant growth regulators. By modulating hormonal pathways within plants, these compounds can enhance growth rates and improve crop yields. This application is particularly relevant in the context of increasing food production to meet global demands .

Synthesis and Biological Evaluation

A comprehensive study focused on synthesizing butanoic acid derivatives and evaluating their biological activities. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, revealing that specific modifications led to enhanced anticancer efficacy compared to the parent compound .

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

This table summarizes the inhibition percentages observed in primary anticancer tests.

Computational Studies

In silico studies have been employed to predict the binding affinity of butanoic acid derivatives with target enzymes like AChE. Molecular docking simulations have provided insights into the interaction mechanisms at the molecular level, supporting the experimental findings regarding their inhibitory capabilities .

Chemical Reactions Analysis

Hydrolysis

The ester or amide derivatives formed during synthesis can undergo hydrolysis under acidic or basic conditions to regenerate butanoic acid and the corresponding amine:

Substitution Reactions

The chlorine atom on the triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. For instance:

-

Nucleophilic Substitution : The chlorine can be replaced by various nucleophiles (e.g., thiols or amines), leading to a diverse range of derivatives with potentially enhanced biological activity.

Cyclization Reactions

Cyclization reactions may also occur, particularly when reacting with hydrazines or other nitrogen-containing nucleophiles, resulting in the formation of heterocyclic compounds that could exhibit unique pharmacological properties.

-

Biological Activity and Applications

Research has indicated that derivatives of butanoic acid containing triazine moieties exhibit various biological activities, including antimicrobial and antifungal properties. For instance:

-

Antimicrobial Activity : Some studies have shown that compounds derived from butanoic acid and triazines can inhibit bacterial growth effectively, making them candidates for antibiotic development .

Table of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Butanoic Acid Derivative | Antimicrobial | |

| Triazine Derivative | Antifungal |

The chemical reactions involving butanoic acid, specifically the derivative 4-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-, reveal a complex interplay of synthesis routes and potential applications in medicinal chemistry. The ability to modify its structure through various chemical reactions opens up avenues for developing new compounds with enhanced biological activities.

Further research into the specific mechanisms of action and efficacy of these compounds will be essential for their potential application in pharmaceuticals and agriculture.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of 1,3,5-triazine derivatives with diverse substituents. Below is a systematic comparison with analogs synthesized in and other related compounds from the evidence:

Structural Modifications and Substituent Effects

Key Observations:

Substituent Bulk and Polarity: The ethylamino group in the target compound balances moderate hydrophobicity and basicity, whereas phenylamino (Compound 9) introduces aromaticity and reduced solubility.

Acetamide () and ethyl ester () derivatives lack ionizable groups, rendering them less polar than the target compound .

Synthetic Flexibility :

Physicochemical Properties

While direct data on the target compound’s properties are scarce, inferences can be drawn from substituent trends:

- Solubility: The carboxylic acid group likely improves aqueous solubility compared to non-ionizable analogs (e.g., acetamide in ).

- Stability : The chloro group at position 4 is highly reactive, making the compound prone to nucleophilic substitution, similar to other 4,6-dichlorotriazine derivatives .

- Melting Point: Expected to be lower than analogs with rigid aromatic substituents (e.g., Compound 9) due to the flexible butanoic acid chain.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70–80°C (reflux) | Increases by ~30% |

| Amine Equivalents | 2.5 equiv. | Prevents byproducts |

| Solvent System | Water/dioxane (4:1 v/v) | Enhances solubility |

Advanced: How can regioselectivity be enhanced during chloride substitution in triazine derivatives?

Answer:

Regioselectivity is influenced by steric and electronic factors. Methodological strategies include:

- Stepwise Substitution : Introduce bulkier amines (e.g., morpholine) first at the 4-position, followed by ethylamine at the 6-position, leveraging steric hindrance .

- Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to improve amine accessibility to the triazine core .

- pH Modulation : Maintain alkaline conditions (pH 9–10) to deprotonate the amine, enhancing nucleophilicity .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethylamino NH at δ 6.8–7.2 ppm) and confirms substitution patterns .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond at ~1.73 Å in triazine rings) .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at 1700–1720 cm⁻¹) .

Advanced: How to resolve contradictory NMR data for triazine derivatives?

Answer:

Contradictions often arise from dynamic processes (e.g., rotamerism) or impurities. Methodological solutions:

- Variable Temperature NMR : Detect rotamers by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to resolve overlapping peaks .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Diamine Byproducts : Caused by excess ethylamine. Mitigation: Use stoichiometric amine and monitor reaction progress via TLC .

- Hydrolysis of Chloride : Occurs in aqueous acidic conditions. Mitigation: Maintain neutral pH during workup .

- Oxidation of Amino Groups : Prevented by inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

Advanced: How does computational modeling predict substituent reactivity on triazine rings?

Answer:

- DFT Calculations : Estimate charge distribution (e.g., Mulliken charges show C-4 is more electrophilic than C-6) .

- Molecular Dynamics (MD) : Simulate solvent effects on substitution kinetics (e.g., dioxane stabilizes transition states) .

- Docking Studies : Predict binding affinities for bioactivity correlations, guiding functionalization strategies .

Basic: What analytical methods validate purity for publication-ready data?

Answer:

- HPLC-PDA : Quantify impurities (<0.1% threshold) using C18 columns and UV detection at 254 nm .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point Analysis : Sharp ranges (e.g., 217–220°C) indicate high crystallinity .

Advanced: How to address discrepancies in reported bioactivity data for analogous triazines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.